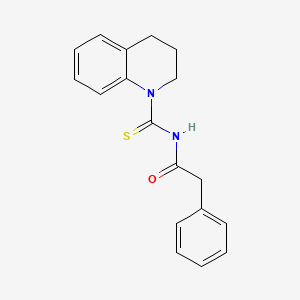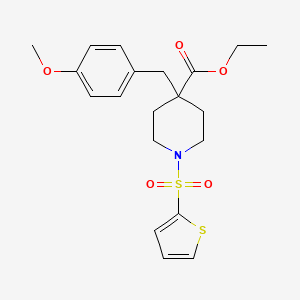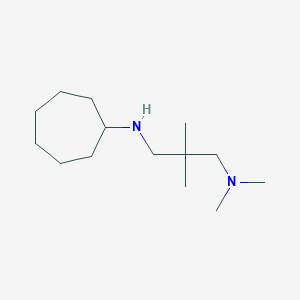
N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-2-phenylacetamide, commonly known as DPC-681, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of quinoline-based compounds, which have been extensively studied for their potential therapeutic applications. DPC-681 has shown promising results in various preclinical studies, and researchers are exploring its potential use in treating various diseases.
作用机制
The exact mechanism of action of DPC-681 is not fully understood. However, studies have suggested that DPC-681 exerts its therapeutic effects by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and survival. DPC-681 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DPC-681 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPC-681 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases. DPC-681 has also been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
DPC-681 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and is soluble in various solvents, making it easy to use in various assays. However, DPC-681 also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. Moreover, DPC-681 has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
未来方向
There are several future directions for DPC-681 research. Firstly, further studies are needed to elucidate the mechanism of action of DPC-681 fully. Secondly, DPC-681 needs to be tested in clinical trials to determine its safety and efficacy in humans. Thirdly, researchers need to explore the potential use of DPC-681 in treating other diseases such as autoimmune disorders and infectious diseases. Fourthly, researchers need to optimize the synthesis method of DPC-681 to obtain higher yields and purity of the compound. Finally, researchers need to explore the use of DPC-681 in combination with other drugs to enhance its therapeutic potential.
合成方法
The synthesis of DPC-681 involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-dihydroquinoline in the presence of a base. The final product is obtained by reacting the intermediate with ammonium carbonate. The synthesis of DPC-681 is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity of the compound.
科学研究应用
DPC-681 has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In preclinical studies, DPC-681 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown neuroprotective effects and anti-inflammatory activity. DPC-681 has been tested in animal models of Alzheimer's disease and multiple sclerosis, and it has shown significant improvement in cognitive function and motor coordination.
属性
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17(13-14-7-2-1-3-8-14)19-18(22)20-12-6-10-15-9-4-5-11-16(15)20/h1-5,7-9,11H,6,10,12-13H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZAPYANJSEVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)


![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4958080.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)